molecular formula C10H9NO2 B1230534 2-(1H-isoindol-1-yl)acetic acid

2-(1H-isoindol-1-yl)acetic acid

Cat. No.: B1230534
M. Wt: 175.18 g/mol
InChI Key: WYXBWPATBKEJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-isoindol-1-yl)acetic acid is an indolyl carboxylic acid.

Scientific Research Applications

Electrochemical Sensors

2-(1H-isoindol-1-yl)acetic acid derivatives are utilized in electrochemical sensors. For instance, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) is applied in electrochemical hybridization sensors. This involves a direct chemical substitution of probe oligonucleotides on the conducting polymer film, facilitating biological recognition monitoring through electrochemical signals (Cha et al., 2003).

Synthesis of Novel Compounds

This compound is also integral in the synthesis of novel chemical entities. For example, it is involved in the synthesis of unique indoloketopiperazine derivatives via a three-component Ugi reaction (Ghandi et al., 2012). Similarly, it plays a role in the creation of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing its versatility in chemical synthesis (Ghandi et al., 2010).

Coordination Chemistry

In coordination chemistry, this compound derivatives are used in forming complexes with metals like Sr(II), Cr(II), and Al(III). These complexes are studied for their stability and potential applications in coordination chemistry (Tekade et al., 2018).

Pharmaceuticals and Biological Activities

This compound is also explored in pharmaceutical research. It's used as an intermediate in synthesizing derivatives that exhibit antibacterial activities and potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Green Chemistry

In the realm of green chemistry, it aids in the development of environmentally friendly syntheses of analgesic and antipyretic compounds, demonstrating the compound's importance in sustainable chemical practices (Reddy et al., 2014).

Molecular and Supramolecular Studies

The compound is also relevant in molecular and supramolecular structure studies, providing insights into molecular interactions in various substances (Trujillo-Ferrara et al., 2006).

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(1H-isoindol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,9H,5H2,(H,12,13)

InChI Key

WYXBWPATBKEJBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(N=CC2=C1)CC(=O)O

Canonical SMILES

C1=CC=C2C(N=CC2=C1)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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